molecular formula C17H13ClF4N2O3 B2527988 N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351660-34-8

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2527988
CAS No.: 1351660-34-8
M. Wt: 404.75
InChI Key: BNSXDANQQXSNCB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a complex organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the hedgehog (hh) protein function . The Hedgehog signaling pathway plays a crucial role in cell differentiation, growth, and tissue polarity.

Mode of Action

It is known that similar compounds potently inhibit the hedgehog-stimulated gli transcription activity . This inhibition is likely due to the compound’s interaction with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a hedgehog pathway inhibitor , it may affect downstream effects related to cell differentiation, growth, and tissue polarity.

Result of Action

Inhibition of the hedgehog pathway could potentially lead to changes in cell differentiation, growth, and tissue polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that are crucial for its therapeutic applications. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C17H17ClF3N2O
  • Molecular Weight : 367.78 g/mol

The biological activity of this compound is primarily linked to its interaction with multiple biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence binding affinity to various receptors and enzymes.

1. Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on key enzymes involved in carbohydrate metabolism:

Enzyme Target% Inhibition at 500 μMIC50 (μM)
α-Glucosidase83.13 ± 0.800.91 ± 0.10
α-Amylase78.85 ± 2.24-
PTP1B88.35 ± 0.89-
DPPH92.23 ± 0.22-

These results indicate that the compound could serve as a multi-target agent for diabetes management, particularly through the inhibition of carbohydrate-digesting enzymes, which helps in controlling blood glucose levels .

2. Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. Specifically, it has been investigated for its ability to inhibit androgen receptor signaling pathways, similar to bicalutamide, which is known for treating prostate cancer:

  • Case Study : A study indicated that compounds with similar structures effectively inhibited the proliferation of prostate cancer cells in vitro by blocking androgen receptor activity .

Absorption and Distribution

The compound shows favorable absorption characteristics with a high probability of human intestinal absorption (0.9742) and moderate blood-brain barrier penetration (0.5131). This suggests that it may be effectively utilized in therapeutic settings with minimal central nervous system side effects .

Metabolism

Initial data indicate that the compound is not a substrate for several key cytochrome P450 enzymes (CYP2C9, CYP2D6), suggesting a lower risk of drug-drug interactions . However, further studies are needed to fully elucidate its metabolic pathways.

Toxicity Profile

In preliminary Ames tests, the compound showed no significant mutagenic effects, indicating a potentially safe profile for therapeutic use .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXDANQQXSNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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